(R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol
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Overview
Description
“®-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol” is a chemical compound with the CAS Number: 1956436-50-2. It has a molecular weight of 365.17 . The compound is solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m0/s1
. This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 365.17 . The compound is stored in a refrigerator .Scientific Research Applications
Synthesis and Characterization of Nitracaine
Nitracaine, synthesized using 3-(diethylamino)-2,2-dimethylpropan-1-ol, represents an example of the chemical manipulation and synthesis of novel compounds for research purposes. The study emphasizes the synthesis, characterization, and in vitro metabolism, highlighting the chemical versatility and potential applications of such compounds in developing new psychoactive substances for research (Power et al., 2014).
Development of Metal-free Fluorescent Probe for Nitroxyl
The creation of a metal-free and reductant-resistant fluorescent imaging probe for nitroxyl in living cells showcases the application of novel chemical entities in biological imaging. This work demonstrates the application of innovative chemical design to solve specific challenges in live-cell imaging (Kawai et al., 2013).
Nitroxide-Mediated Photopolymerization
The development of new compounds for nitroxide-mediated photopolymerization points to applications in materials science, particularly in the development of polymers with specific characteristics. This research highlights the role of chemical synthesis in advancing technologies in material science (Guillaneuf et al., 2010).
Synthesis of Carbazomycin B
The detailed synthesis process for Carbazomycin B, which involves radical arylation of benzene, exemplifies the use of chemical synthesis in the discovery and development of natural product analogs for various applications. This type of research underpins the discovery of new molecules with potential therapeutic or other applications (Crich & Rumthao, 2004).
Safety and Hazards
Properties
IUPAC Name |
(1R)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADVZVZFILTLD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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